![molecular formula C7H5BrN2O B1141847 6-Bromoimidazo[1,2-a]pyridin-8-ol CAS No. 1202450-64-3](/img/structure/B1141847.png)
6-Bromoimidazo[1,2-a]pyridin-8-ol
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Overview
Description
6-Bromoimidazo[1,2-a]pyridin-8-ol is a chemical compound with the molecular formula C7H5BrN2O . It is used in organic syntheses and as pharmaceutical intermediates . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including 6-Bromoimidazo[1,2-a]pyridin-8-ol, has been a subject of research for many years. Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed . In one study, the reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .Molecular Structure Analysis
The molecular structure of 6-Bromoimidazo[1,2-a]pyridin-8-ol is characterized by the presence of a bromine atom attached to an imidazo[1,2-a]pyridine ring. The InChI code for this compound is 1S/C7H5BrN2O.2ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;;/h1-2,4H,3H2;2*1H .Physical And Chemical Properties Analysis
6-Bromoimidazo[1,2-a]pyridin-8-ol is a brown solid . It has a molecular weight of 249.49 g/mol . The compound is stable under normal conditions, but it should be stored at a temperature between 0-5 degrees Celsius .properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridin-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-6(11)7-9-1-2-10(7)4-5/h1-4,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYKCEVQGXQKPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoimidazo[1,2-a]pyridin-8-ol |
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